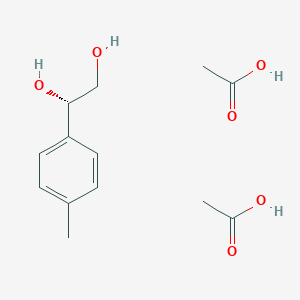

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol

Description

Properties

CAS No. |

647026-51-5 |

|---|---|

Molecular Formula |

C13H20O6 |

Molecular Weight |

272.29 g/mol |

IUPAC Name |

acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol |

InChI |

InChI=1S/C9H12O2.2C2H4O2/c1-7-2-4-8(5-3-7)9(11)6-10;2*1-2(3)4/h2-5,9-11H,6H2,1H3;2*1H3,(H,3,4)/t9-;;/m1../s1 |

InChI Key |

WNAAWTCELXQFMC-KLQYNRQASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CO)O.CC(=O)O.CC(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(CO)O.CC(=O)O.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction of 4-Methylphenylacetaldehyde with Ethylene Glycol

Reagents :

- 4-Methylphenylacetaldehyde

- Ethylene glycol

- Acid catalyst (e.g., sulfuric acid)

Process :

- The reaction occurs under acidic conditions where 4-methylphenylacetaldehyde reacts with ethylene glycol to form an acetal intermediate.

- This intermediate is then hydrolyzed to yield the desired diol.

-

- Typical yields from this method range from 70% to 90%, depending on reaction conditions such as temperature and catalyst concentration.

Asymmetric Synthesis via Shi Epoxidation

Reagents :

- Ketones (precursors)

- Silyl enol ethers

- Hydrogen sources for reduction

Process :

- The method involves forming silyl enol ethers followed by Shi asymmetric epoxidation.

- The resulting epoxide undergoes regio- and stereospecific reduction to form optically active trans-1,2-diols.

-

- This method can achieve optical purities exceeding 90% enantiomeric excess (ee), making it suitable for pharmaceutical applications.

Biocatalytic Reduction

Reagents :

- α-Hydroxy aromatic ketones

- Biocatalysts (e.g., enzymes from Candida species)

Process :

- The biocatalytic method involves the reduction of α-hydroxy ketones using specific enzymes that provide high stereoselectivity.

-

- Yields can reach up to 90% with an ee of over 99%, demonstrating the efficiency of enzymatic pathways in producing optically pure compounds.

- Data Table: Summary of Preparation Methods

| Method | Key Reagents | Yield (%) | Optical Purity (%) | Advantages |

|---|---|---|---|---|

| Reaction with Ethylene Glycol | 4-Methylphenylacetaldehyde, Ethylene glycol, Acid catalyst | 70-90 | Not applicable | Simple setup, good yield |

| Shi Epoxidation | Ketones, Silyl enol ethers | Variable | >90 | High optical purity |

| Biocatalytic Reduction | α-Hydroxy aromatic ketones, Enzymes | Up to 90 | >99 | Environmentally friendly, high selectivity |

Chemical Reactions Analysis

Types of Reactions

Acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol can undergo various types of chemical reactions, including:

Oxidation: The diol group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetic acid moiety can participate in substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions involving the acetic acid group.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthesis of Chiral Compounds

The compound is frequently used as a chiral building block in asymmetric synthesis. It has been utilized in the production of various pharmaceutical intermediates due to its ability to provide high optical purity. For instance, reactions involving acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol have been shown to yield optically active products with significant enantiomeric excess (ee), which is crucial for drug efficacy and safety .

Catalytic Reactions

Recent studies have reported the use of this compound in catalytic processes. For example, it has been employed in Lewis acid-promoted reactions to synthesize 2-phenylnaphthalenes from 1-phenylethane-1,2-diols under mild conditions. The reaction mechanism involves the formation of phenylacetaldehyde followed by a Diels–Alder reaction, showcasing its versatility in organic synthesis .

Pharmaceutical Applications

Acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol is also explored for its potential therapeutic applications. Its derivatives have been investigated for their biological activities, including anti-inflammatory and analgesic effects. The compound's structural features allow it to interact with biological targets effectively, making it a candidate for drug development .

Case Study 1: Asymmetric Synthesis

In a study focused on the asymmetric synthesis of alcohols, acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol was used as a starting material to produce various enantiopure alcohols through hydrogenation reactions. The results demonstrated that the compound could achieve up to 77.6% ee in specific conditions, highlighting its utility in producing high-purity chiral compounds .

Case Study 2: Catalytic Performance

Another research project examined the catalytic performance of acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol in the synthesis of complex organic molecules. The study found that using this compound as a catalyst precursor led to improved yields and selectivity compared to traditional methods. The findings suggest that this compound can simplify synthetic pathways while enhancing product quality .

Mechanism of Action

The mechanism of action of acetic acid;(1S)-1-(4-methylphenyl)ethane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The chiral nature of the compound allows it to interact selectively with biological molecules, leading to specific effects.

Comparison with Similar Compounds

Structural Differences

- Substituent Effects: The methyl group in the target compound is less polar than the hydroxyl (-OH) or methoxy (-OCH₃) groups in analogs like DOPEG or 1-(4-methoxyphenyl)ethane-1,2-diol.

- Stereochemistry : The (1S)-configuration distinguishes the target compound from racemic mixtures (e.g., (±)-1-(4-methoxyphenyl)ethane-1,2-diol in ), which could affect enantioselective interactions in biological systems.

Physicochemical Properties

- Polarity and Solubility : The hydroxyl-rich analogs (DOPEG, p-hydroxyphenylglycol) exhibit higher aqueous solubility due to hydrogen bonding, whereas the methyl and methoxy derivatives are more soluble in organic solvents .

- Reactivity: Vicinal diols like the target compound can undergo esterification (e.g., with acetic acid; ) or oxidation (e.g., catalytic conversion to α-hydroxycarboxylates; ).

Research Findings and Implications

- Metabolic Studies: DOPEG and MOPEG concentrations in mouse hypothalamus increase under stress (e.g., cold exposure) and enzyme inhibition, reflecting dynamic neurotransmitter turnover . The target compound’s structural similarity suggests possible interactions with catecholamine pathways, though specific data are lacking.

- Synthetic Utility : Compounds like 1-(4-methoxyphenyl)ethane-1,2-diol serve as intermediates in organic synthesis (), indicating that the methyl analog could be similarly valuable for designing chiral ligands or pharmaceuticals.

- Catalytic Behavior : Ethane-1,2-diol derivatives undergo selective oxidation to α-hydroxycarboxylates with >90% efficiency using gold catalysts (). The target compound’s methyl group may influence selectivity in such reactions.

Biological Activity

The compound acetic acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol, often referred to as a diol derivative, has garnered attention in recent years for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, including medicine and agriculture.

Chemical Structure and Properties

The compound features a diol group attached to a phenyl ring with a methyl substituent. This structural configuration is critical for its biological activity, influencing interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity , particularly against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis. A study reported that derivatives of similar phenolic compounds showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of (1S)-1-(4-methylphenyl)ethane-1,2-diol have also been documented. It appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play pivotal roles in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Case Study 1 : In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

- Case Study 2 : A comparative study assessed the antimicrobial efficacy of (1S)-1-(4-methylphenyl)ethane-1,2-diol against standard antibiotics. Results showed comparable activity to some conventional antibiotics, suggesting it could serve as an alternative treatment option .

The biological activity of (1S)-1-(4-methylphenyl)ethane-1,2-diol can be attributed to several mechanisms:

- Membrane Disruption : The hydrophobic nature of the phenolic structure allows it to integrate into microbial membranes, altering permeability and leading to cell death.

- Enzyme Inhibition : The compound may act as a competitive inhibitor for enzymes involved in inflammatory pathways, thereby reducing the synthesis of pro-inflammatory mediators .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| Acetic Acid; (1S)-1-(4-methylphenyl)ethane-1,2-diol | Moderate | Significant | Effective against various strains |

| 1-(4-Isobutylphenyl)ethanol | Low | Moderate | Less effective than diol |

| 4-Isobutylbenzaldehyde | None | Low | Lacks hydroxyl groups |

Industrial and Medical Applications

Given its antimicrobial and anti-inflammatory properties, (1S)-1-(4-methylphenyl)ethane-1,2-diol has potential applications in:

- Pharmaceuticals : Development of new anti-inflammatory drugs or antibiotics.

- Agriculture : As a natural pesticide or fungicide due to its antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.